Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, which include Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride, were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The compounds were developed based on different pharmacophore combination strategies .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride include nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride include its molecular formula, molecular weight, and structure .Scientific Research Applications
Synthesis and Characterization for Antioxidant Activities
A series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and characterized for their antioxidant properties. The compounds were evaluated using diphenylpicrylhydrazyl (DPPH) assay and hydroxy radical-induced DNA strand scission assay, with some showing promising antioxidant activity (Asha et al., 2009).
Anticancer Activity Investigation
Research on ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives extended to exploring their anticancer activities. Various derivatives were synthesized and tested on human leukemia cell lines. Certain compounds exhibited significant antitumor activity, particularly those with specific substitutions on the phenyl ring attached to carboxamides and sulfonamides (Asha et al., 2010).
Anti-Inflammatory and Antimicrobial Properties
Ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate and its derivatives demonstrated notable antibacterial, antifungal, and anti-inflammatory activities. These compounds were synthesized through cyclocondensation and Michel-type addition reactions, showcasing their potential in antimicrobial and anti-inflammatory applications (A.S.Dongarwar et al., 2011).
Antimicrobial and Antiviral Potentials
The antimicrobial and antiviral potentials of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate derivatives were further explored in various studies. These compounds exhibited effectiveness against several microbial strains and viruses, highlighting their broad-spectrum antimicrobial and antiviral capabilities (Deshmukh et al., 2009), (Hisaki et al., 1999).
Future Directions
The future directions for the study of Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride could include further exploration of its neuroprotective and anti-neuroinflammatory properties . The compound could potentially be developed as a treatment for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-2-16-9(15)8-6-13-10(14-7-8)11(12)4-3-5-11;/h6-7H,2-5,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHHCYDUBRQNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2(CCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride |
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